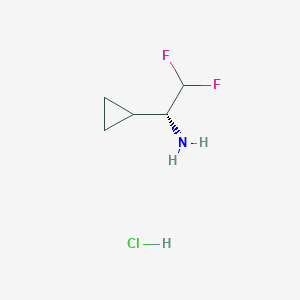

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

Descripción general

Descripción

®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an amine group, making it a unique and versatile molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of Fluorine Atoms: The difluoroethane moiety can be synthesized using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated intermediate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

Reduction: Reduction reactions can convert the amine group to an alkylamine or a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alkylamine or primary amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : (R)-1-Cyclopropyl-2,2-difluoroethanamine hydrochloride

- CAS Number : 1160756-86-4

- Molecular Formula : C₅H₉ClF₂N

- Molecular Weight : 157.59 g/mol

The compound features a cyclopropyl group and difluoromethyl substituents, which contribute to its unique chemical reactivity and biological activity.

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

One of the primary research applications of (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is as an inhibitor of BACE1, an enzyme implicated in the pathogenesis of Alzheimer’s disease. Studies have shown that compounds with similar structures exhibit varying degrees of potency against BACE1, making this compound a candidate for further investigation.

Case Study:

A study published in the journal Nature demonstrated that analogs of cyclopropylamine significantly inhibited BACE1 activity. The introduction of difluoromethyl groups was found to enhance potency while reducing efflux liability through P-glycoprotein (P-gp) transporters, which is critical for improving bioavailability in therapeutic contexts .

| Compound | BACE1 IC₅₀ (μM) | BACE2 IC₅₀ (μM) | WCA IC₅₀ (nM) | MDR Efflux Ratio |

|---|---|---|---|---|

| (R)-Cyclopropyl-Difluoro Amine | 0.078 | 0.228 | 0.024 | 3.2 |

Potential Use in Antidepressant Development

Recent research has indicated that compounds with similar amine structures may exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride could be explored for its potential efficacy in treating mood disorders.

Case Study:

A publication in Journal of Medicinal Chemistry highlighted the development of amine-based compounds that showed promise as selective serotonin reuptake inhibitors (SSRIs). The structural similarities to (R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride warrant further exploration into its antidepressant capabilities .

Research on Metabolic Stability

The metabolic stability of this compound is another area of interest, particularly concerning its clearance rates in human liver microsomes. Understanding the pharmacokinetics is essential for determining its viability as a drug candidate.

Data Table: Metabolic Stability Analysis

| Compound | HLM Clearance (mL/min/kg) | CYP Inhibition IC₅₀ (μM) |

|---|---|---|

| (R)-Cyclopropyl-Difluoro Amine | 22.0 | 0.334 |

Mecanismo De Acción

The mechanism of action of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the difluoroethane moiety can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group can participate in ionic interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

®-1-Cyclopropyl-2,2-difluoroethan-1-amine: The free base form of the compound without the hydrochloride salt.

®-1-Cyclopropyl-2-fluoroethan-1-amine: A similar compound with only one fluorine atom.

®-1-Cyclopropyl-2,2-dichloroethan-1-amine: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both cyclopropyl and difluoroethane groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, a compound with the molecular formula CHFN·HCl, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Structural Overview

The compound features a cyclopropyl group and difluoromethyl substituents, which are known to influence its pharmacokinetic and pharmacodynamic profiles. The structural formula is represented as follows:

- Molecular Formula : CHFN

- SMILES : C1CC1C(C(F)F)N

- InChIKey : WXSBBSYRLYANMA-UHFFFAOYSA-N

Research indicates that (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride acts primarily as a β-secretase (BACE1) inhibitor , which is significant in the context of Alzheimer's disease treatment. BACE1 plays a crucial role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 can potentially reduce amyloid plaque formation, thereby mitigating neurodegeneration.

Key Findings on Biological Activity

-

Potency and Selectivity :

- The compound exhibits varying degrees of potency against BACE1 with IC values indicating its effectiveness in inhibiting this enzyme. For instance, analogs with cyclopropyl substitutions have shown improved potency compared to their non-cyclopropyl counterparts .

- The introduction of difluoromethyl groups enhances selectivity for BACE1 over related enzymes such as BACE2, making it a promising candidate for further development .

- Metabolic Stability :

- In Vitro Studies :

Data Table: Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Weight | 123.13 g/mol |

| IC against BACE1 | 36 μM |

| Metabolic Clearance (HLM) | 22 mL/min/kg |

| Selectivity Ratio (BACE1/BACE2) | 5.8 |

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of various analogs of (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride. The research focused on:

- Analog Development : Modifications to the cyclopropyl structure were explored to enhance potency and selectivity.

- Therapeutic Implications : The findings suggest potential applications in treating Alzheimer’s disease through modulation of amyloid-beta levels.

Propiedades

IUPAC Name |

(1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVLWPRDOQTIIQ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089671-56-5 | |

| Record name | (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.